Predicted Lipophilicity (LogP) Relative to 2-Fluoren-9-ylideneacetic Acid
Computed octanol‑water partition coefficients (LogP) differentiate the ethanol derivative from its acetic‑acid counterpart. For 2‑fluoren‑9‑ylidene‑ethanol, a predicted LogP of **3.05** was obtained via a consensus model, whereas the acetic‑acid analog exhibits a measured LogP of **3.18** . The 0.13‑unit decrease reflects the higher polarity of the –CH₂CH₂OH chain versus –CH₂COOH, translating to marginally better aqueous solubility and a different pharmacokinetic profile if used as a drug‑like scaffold.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 3.05 (predicted consensus model) |
| Comparator Or Baseline | 2‑Fluoren‑9‑ylideneacetic acid: LogP = 3.18 (experimental, Chemsrc) |
| Quantified Difference | ΔLogP ≈ –0.13 (lower lipophilicity for the alcohol) |
| Conditions | Computed value; direct experimental LogP for the target compound is not available in public literature. |
Why This Matters
Lower LogP can improve aqueous processability for formulation and reduce non‑specific binding in biochemical assays, offering a distinct advantage over the more lipophilic acid and nitrile analogs.
